2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol is an organic compound that features a pyrrole ring attached to a propanol backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated systems and advanced purification methods ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one.
Reduction: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propane.
Substitution: 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propyl chloride.
Scientific Research Applications
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol backbone.
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propane: Lacks the hydroxyl group.
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propyl chloride: Contains a chloride group instead of a hydroxyl group.
Uniqueness
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-ol is unique due to its combination of a pyrrole ring and a tertiary alcohol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyrrol-1-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-8,11H,1-3H3 |
InChI Key |
YFDCCYGNOICMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(N1C=CC=C1)O |
Origin of Product |
United States |
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